molecular formula C16H12ClF3N2O3 B2421772 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-69-3

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

Cat. No. B2421772
CAS RN: 478063-69-3
M. Wt: 372.73
InChI Key: XYADYFNSEAQMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a useful research compound. Its molecular formula is C16H12ClF3N2O3 and its molecular weight is 372.73. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide derivatives have demonstrated potential as anticancer agents. One study synthesized benzodioxole-based dithiocarbamate derivatives from this compound, finding notable cytotoxic effects against certain cancer cell lines. The derivatives also showed significant inhibitory effects on human carbonic anhydrases hCA-I and hCA-II, which are enzymes involved in various physiological processes (Altıntop et al., 2017).

Structure-Activity Relationships in Drug Development

Research into the structure-activity relationships of cytotoxic compounds based on similar skeletons to N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has led to the development of potential antitumor agents. For instance, certain derivatives have shown efficacy against various cancer cell lines, highlighting the significance of the N-(pyridin-4-yl) moiety for activity (Marchand et al., 2009).

Metabolic Stability in Pharmacological Compounds

The compound has been used in investigations to improve the metabolic stability of pharmacological compounds. For example, in the study of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors, variations of this compound were examined to reduce metabolic deacetylation, a common issue in drug metabolism (Stec et al., 2011).

Development of Src Kinase Inhibitors

The compound's derivatives have been explored for their role in inhibiting Src kinase, a protein involved in the regulation of various cellular processes. This research has implications for the treatment of certain cancers, as Src kinase is often associated with malignant cell behavior (Fallah-Tafti et al., 2011).

Applications in Ligand-Protein Interactions

Studies have also been conducted on the ligand-protein interactions of certain benzothiazolinone acetamide analogs, derived from this compound. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3/c17-11-4-10(16(18,19)20)7-21-12(11)5-15(23)22-6-9-1-2-13-14(3-9)25-8-24-13/h1-4,7H,5-6,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADYFNSEAQMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

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